molecular formula C12H17BO2 B13949020 1-(4-Diethylboranyloxyphenyl)ethanone CAS No. 61142-59-4

1-(4-Diethylboranyloxyphenyl)ethanone

Cat. No.: B13949020
CAS No.: 61142-59-4
M. Wt: 204.08 g/mol
InChI Key: LECWMXKGGWHOMO-UHFFFAOYSA-N
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Description

1-(4-Diethylboranyloxyphenyl)ethanone is a boron-containing aromatic ketone characterized by a para-substituted diethylboranyloxy group on the phenyl ring. The diethylboranyloxy group introduces unique electronic and steric effects, differentiating it from common halogen-, hydroxyl-, or methoxy-substituted ethanones.

Properties

CAS No.

61142-59-4

Molecular Formula

C12H17BO2

Molecular Weight

204.08 g/mol

IUPAC Name

1-(4-diethylboranyloxyphenyl)ethanone

InChI

InChI=1S/C12H17BO2/c1-4-13(5-2)15-12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3

InChI Key

LECWMXKGGWHOMO-UHFFFAOYSA-N

Canonical SMILES

B(CC)(CC)OC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Diethylboranyloxyphenyl)ethanone can be synthesized through the reaction of 4-hydroxyacetophenone with diethylborane. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, followed by the addition of diethylborane to form the boronic ester.

Industrial Production Methods: While specific industrial production methods for 1-(4-Diethylboranyloxyphenyl)ethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Diethylboranyloxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura reactions.

Major Products Formed:

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various biaryl compounds.

Scientific Research Applications

1-(4-Diethylboranyloxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as intermediates in drug development.

    Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for medicinal chemistry research.

    Industry: The compound can be used in the development of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 1-(4-Diethylboranyloxyphenyl)ethanone primarily involves its ability to participate in various chemical reactions due to the presence of the boronic ester and carbonyl functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The carbonyl group can undergo nucleophilic addition reactions, allowing for the formation of various derivatives.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent on the phenyl ring significantly influences melting/boiling points and solubility. For example:

Compound Name CAS No. Molecular Formula Boiling Point (K) Melting Point (K) Key Reference
1-(4-Bromophenyl)ethanone 99-91-2 C₈H₇BrO 528.2 324
1-(2-Chlorophenyl)ethanone 2142-68-9 C₈H₇ClO N/A N/A
1-(4-Bromo-3-hydroxyphenyl)ethanone 73898-22-3 C₈H₇BrO₂ N/A N/A
1-(2-Hydroxy-4-methoxyphenyl)ethanone 552-41-0 C₉H₁₀O₃ N/A N/A

Key Observations :

  • Halogen substituents (e.g., bromo, chloro) increase molecular weight and polarizability, leading to higher boiling points compared to non-halogenated analogs .

Spectroscopic Characterization

Spectroscopic data for analogs include:

  • 1-(4-Bromophenyl)ethanone: ¹H NMR: Aromatic protons at δ 7.6–8.1 ppm (para-substitution pattern) . IR: C=O stretch at ~1680 cm⁻¹ .
  • 1-(4-Bromo-3-hydroxyphenyl)ethanone: ¹³C NMR: Carbonyl carbon at δ 195–200 ppm; hydroxyl proton at δ 5.2–5.5 ppm .

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